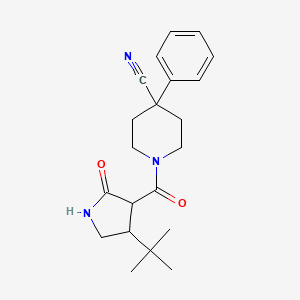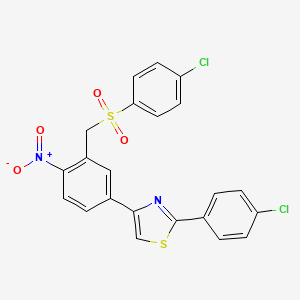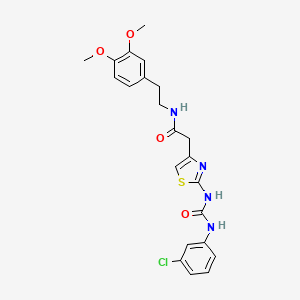
2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound featuring a unique combination of functional groups, making it an area of interest for scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis. The process typically begins with the preparation of the 3,4-dihydroisoquinoline core, followed by sulfonylation to introduce the sulfonyl group. The final steps involve methoxylation and formation of the isothiazolidin-3-one ring. Key reagents and conditions may include sulfur trioxide for sulfonylation and methanol for methoxylation under controlled temperatures and solvents.
Industrial Production Methods: : In an industrial setting, the synthesis of 2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: : The compound is known to undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.
Substitution: : Replacement of functional groups with other groups.
Cyclization: : Formation of ring structures.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group to thiols or sulfides.
Substitution: : Introduction of halogens or other functional groups at the methoxyphenyl ring.
Scientific Research Applications
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: : Its derivatives have shown potential as enzyme inhibitors and bioactive compounds, influencing biochemical pathways.
Medicine: : Investigations into its therapeutic potential have focused on its ability to interact with specific molecular targets, such as kinases and proteases, making it a candidate for drug development.
Industry: : Used in the development of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through its sulfonyl and isothiazolidin-3-one moieties. These interactions can inhibit enzymatic activity or modulate biochemical pathways, affecting cellular processes. The exact pathways involved may include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline derivatives: : Similar core structure but lacking the sulfonyl group.
Sulfonylmethoxyphenyl compounds: : Featuring similar sulfonyl and methoxy groups but different core structures.
Isothiazolidin-3-one compounds: : Containing the isothiazolidin-3-one ring but different substituents.
This comprehensive analysis demonstrates the complexity and versatility of this compound, highlighting its significance in various fields of research and industry.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-27-17-7-6-16(21-19(22)9-11-28(21,23)24)12-18(17)29(25,26)20-10-8-14-4-2-3-5-15(14)13-20/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUOZYOCAPMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,5-dimethylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726922.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726925.png)


![4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2726928.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/new.no-structure.jpg)
![1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B2726933.png)
